3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-nitro-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of 3-Methyl-8-nitro-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with 8-nitrochromene-4-one in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-Methyl-8-nitro-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-8-nitro-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
3-Methyl-8-nitro-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole can be compared with other similar compounds, such as:
3-Methyl-1-phenyl-1H-pyrazol-5-ol: This compound is a precursor in the synthesis of 3-Methyl-8-nitro-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole and shares similar structural features.
8-Nitrochromene-4-one: Another precursor used in the synthesis, which also exhibits biological activities.
Other pyrazole derivatives: These compounds share the pyrazole core structure and exhibit a wide range of biological activities, making them valuable in medicinal chemistry.
Biological Activity
3-Methyl-8-nitro-1-phenyl-1,4-dihydro benzopyrano[4,3-c]pyrazole is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C16H14N2O3
- Molecular Weight : 282.29 g/mol
- IUPAC Name : 3-Methyl-8-nitro-1-phenyl-1,4-dihydro benzopyrano[4,3-c]pyrazole
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial Activity : In vitro studies have demonstrated that 3-Methyl-8-nitro-1-phenyl-1,4-dihydro benzopyrano[4,3-c]pyrazole possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest moderate potency compared to standard antibiotics.
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction. Studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer.
The mechanisms underlying the biological activities of 3-Methyl-8-nitro-1-phenyl-1,4-dihydro benzopyrano[4,3-c]pyrazole are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cell survival and proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.
- Cell Cycle Arrest : The compound disrupts the cell cycle in cancer cells, preventing their division and growth.
Case Studies
Study | Findings |
---|---|
Study 1 | Evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. |
Study 2 | Investigated anticancer effects on MCF-7 breast cancer cells. The compound induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment. |
Study 3 | Explored the compound’s effects on lung cancer cells (A549). It was found to inhibit cell migration and invasion at concentrations above 10 µM. |
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various derivatives have been synthesized and tested for their efficacy:
- Derivatives Testing : Modifications on the nitro and methyl groups have resulted in compounds with improved potency against both bacterial and cancer cell lines.
- Synergistic Effects : Some studies suggest that combining this compound with existing antibiotics may enhance antimicrobial effectiveness.
Properties
CAS No. |
654651-04-4 |
---|---|
Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
3-methyl-8-nitro-1-phenyl-4H-chromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C17H13N3O3/c1-11-15-10-23-16-8-7-13(20(21)22)9-14(16)17(15)19(18-11)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
HTLLODHYJZSRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1COC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.